Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class This compound is characterized by the presence of a bromine atom, a methyl group, and a methoxy group attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzofuran derivative, followed by methylation and methoxylation reactions. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or alkyl groups.
Scientific Research Applications
Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate: shares similarities with other benzofuran derivatives, such as:
Uniqueness
The presence of the bromine atom and the specific arrangement of functional groups in this compound contribute to its unique chemical properties. These features may enhance its reactivity and specificity in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO4/c1-11-4-6-13(7-5-11)10-23-17-8-14-16(9-15(17)20)24-12(2)18(14)19(21)22-3/h4-9H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVVADZSHIKKAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=C(O3)C)C(=O)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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